molecular formula C33H32FN2NaO4 B601592 Sel d'acide 3-désoxyhept-2Z-énoïque d'atorvastatine CAS No. 1659317-56-2

Sel d'acide 3-désoxyhept-2Z-énoïque d'atorvastatine

Numéro de catalogue: B601592
Numéro CAS: 1659317-56-2
Poids moléculaire: 562.6 g/mol
Clé InChI: HVVXDWFELLEWEX-SZIUKIKUSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt: is a chemical compound known for its role as an impurity in atorvastatin, a widely used statin medication. Atorvastatin is primarily used to lower lipid levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme HMG-CoA reductase . The compound’s molecular formula is C33H32FN2O4Na, and it has a molecular weight of 562.62 g/mol.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Atorvastatin is primarily used to lower cholesterol levels and reduce cardiovascular disease risk. The sodium salt form of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid serves as a crucial intermediate in the synthesis of atorvastatin.

  • Multi-Enzyme Synthesis : Recent studies have highlighted innovative multi-enzyme routes for producing atorvastatin side-chains, which include the use of deoxyribose-5-phosphate aldolase (DERA). This method allows for the introduction of stereocenters in a single step, making the process more efficient and sustainable .
  • Synthesis Pathways : The compound can be synthesized through various pathways, including aldol reactions involving acetaldehyde and other aldehyde derivatives. This approach has been optimized for industrial applications due to its cost-effectiveness and reduced environmental impact .

Drug Formulation and Delivery Systems

The solubility and bioavailability of atorvastatin are critical for its therapeutic effectiveness. Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is being explored in advanced formulation strategies to enhance these properties.

  • Supersaturated Gel Formulations : Research indicates that incorporating atorvastatin into supersaturated gel formulations can significantly improve its solubility and dissolution rate. Such formulations aim to maximize the drug's bioavailability while minimizing potential side effects associated with high doses .
  • Nanoparticle Delivery Systems : There is ongoing research into using nanoparticle systems that include atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt to facilitate targeted delivery, enhance solubility, and improve pharmacokinetics .

Regulatory Applications

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is also important in regulatory contexts.

  • Abbreviated New Drug Applications (ANDA) : The compound is utilized in ANDA submissions as an impurity marker or reference standard, ensuring that generic formulations maintain quality and efficacy comparable to their branded counterparts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound is carried out under Good Manufacturing Practice (GMP) conditions to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to monitor the product’s consistency and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparaison Avec Des Composés Similaires

Uniqueness: Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is unique due to its specific structural modifications, which provide insights into the metabolic pathways and potential side effects of atorvastatin. Its role as an impurity standard is crucial for ensuring the safety and efficacy of atorvastatin formulations .

Activité Biologique

Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is a noted impurity of atorvastatin, a widely used statin for lowering cholesterol levels. Understanding the biological activity of this compound is essential for assessing its potential effects and implications in pharmacology and toxicology.

  • Molecular Formula : C₃₃H₃₃FN₂O₄
  • Molecular Weight : 540.63 g/mol
  • CAS Number : 1659317-56-2

This compound, as an impurity, shares structural similarities with atorvastatin, which influences its biological activity.

Atorvastatin, including its impurities like Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt, acts primarily as a competitive inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of HMG-CoA to mevalonate, a precursor to cholesterol and other sterols. By inhibiting this enzyme, atorvastatin effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels .

Lipid-Lowering Effects

Research indicates that atorvastatin and its derivatives significantly reduce plasma concentrations of total cholesterol, LDL-C, non-HDL-C, and triglycerides. Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt may exhibit similar lipid-lowering properties due to its structural relation to atorvastatin. The inhibition of HMG-CoA reductase leads to increased hepatic uptake of LDL particles through upregulation of LDL receptors .

Pleiotropic Effects

Beyond lipid-lowering effects, atorvastatin has been shown to exert pleiotropic effects that contribute to cardiovascular health:

  • Improvement in Endothelial Function : Statins enhance endothelial function by increasing nitric oxide availability.
  • Anti-inflammatory Properties : They reduce markers of inflammation such as C-reactive protein (CRP).
  • Stabilization of Atherosclerotic Plaques : Statins promote plaque stability, reducing the risk of rupture and subsequent cardiovascular events .

Colorectal Cancer Prevention

A study highlighted the role of atorvastatin in inhibiting colorectal adenoma formation in mouse models. Atorvastatin significantly reduced the multiplicity of microadenomas in tumor-free mice and altered gene expression associated with stem/progenitor cells. This suggests a potential role for atorvastatin and its impurities in cancer prevention strategies .

Hepatic Targeting

Recent research has focused on developing atorvastatin conjugates that target liver cells more effectively via the galactose-specific hepatic asialoglycoprotein receptor (ASGPR). These conjugates demonstrated enhanced stability and binding affinity compared to unmodified atorvastatin, indicating that impurities like Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt may play a role in targeted drug delivery systems .

Data Table: Biological Activity Summary

Biological Activity Mechanism/Effect Reference
HMG-CoA Reductase InhibitionDecreases cholesterol synthesis
LDL-C ReductionIncreases hepatic uptake of LDL
HDL-C IncreaseImproves lipid profile
Anti-inflammatoryReduces CRP levels
Cancer PreventionInhibits adenoma formation in animal studies
Enhanced Liver TargetingImproved binding to ASGPR for targeted delivery

Propriétés

Numéro CAS

1659317-56-2

Formule moléculaire

C33H32FN2NaO4

Poids moléculaire

562.6 g/mol

Nom IUPAC

sodium;(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoate

InChI

InChI=1S/C33H33FN2O4.Na/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39;/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1/b15-9-;/t27-;/m0./s1

Clé InChI

HVVXDWFELLEWEX-SZIUKIKUSA-M

SMILES isomérique

CC(C)C1=C(C(=C(N1CC[C@H](C/C=C\C(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

SMILES canonique

CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Pureté

> 95%

Quantité

Milligrams-Grams

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.